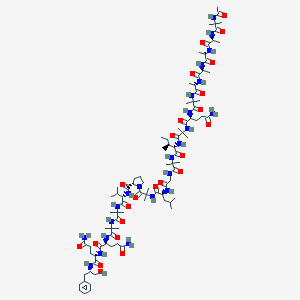

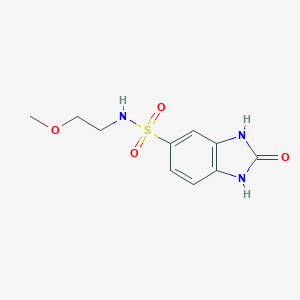

![molecular formula C16H19N5O B220977 N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide, also known as BQ-123, is a cyclic peptide that has been extensively studied for its potential therapeutic applications. BQ-123 is a selective antagonist of endothelin-1 (ET-1) receptors, which are involved in the regulation of blood pressure and vascular tone.

Mechanism of Action

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is a selective antagonist of ET-1 receptors, which are expressed in a variety of tissues, including the vascular smooth muscle cells, endothelial cells, and renal tubular epithelial cells. ET-1 is a potent vasoconstrictor that is involved in the regulation of blood pressure and vascular tone. By blocking the ET-1 receptors, N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide reduces the vasoconstrictor effects of ET-1, leading to vasodilation and a reduction in blood pressure.

Biochemical and Physiological Effects:

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal studies. In addition to reducing blood pressure and improving vascular function, N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to reduce inflammation and oxidative stress in animal models of diabetic nephropathy. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to improve renal function in animal models of renal injury.

Advantages and Limitations for Lab Experiments

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has a number of advantages for lab experiments. It is a highly selective antagonist of ET-1 receptors, which allows for precise targeting of the receptor. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is also stable and can be easily synthesized using SPPS techniques. However, there are some limitations to using N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide may have off-target effects on other receptors, which could complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide. One area of interest is the potential use of N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in the treatment of pulmonary arterial hypertension. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to improve pulmonary vascular function in animal models of pulmonary hypertension, and clinical trials are currently underway to evaluate its efficacy in humans. Another area of interest is the potential use of N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in the treatment of diabetic nephropathy. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to reduce inflammation and oxidative stress in animal models of diabetic nephropathy, and clinical trials are currently underway to evaluate its efficacy in humans. Finally, there is interest in developing more selective ET-1 receptor antagonists that may have improved therapeutic efficacy and fewer off-target effects.

Synthesis Methods

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support using protected amino acids and coupling reagents. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been studied for its potential therapeutic applications in a variety of conditions, including hypertension, pulmonary arterial hypertension, and diabetic nephropathy. In animal studies, N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to reduce blood pressure and improve vascular function. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to reduce inflammation and oxidative stress in animal models of diabetic nephropathy.

properties

Molecular Formula |

C16H19N5O |

|---|---|

Molecular Weight |

297.35 g/mol |

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-(2-methylbenzimidazol-1-yl)acetamide |

InChI |

InChI=1S/C16H19N5O/c1-13-19-14-5-2-3-6-15(14)21(13)11-16(22)18-7-4-9-20-10-8-17-12-20/h2-3,5-6,8,10,12H,4,7,9,11H2,1H3,(H,18,22) |

InChI Key |

YZBVBJIMMQJGKS-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)NCCCN3C=CN=C3 |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)NCCCN3C=CN=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

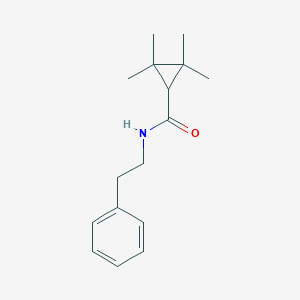

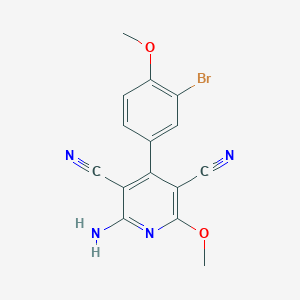

![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)

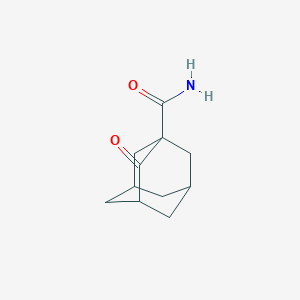

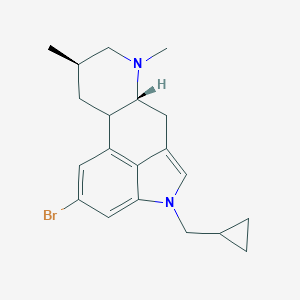

![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)

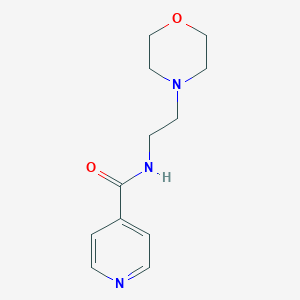

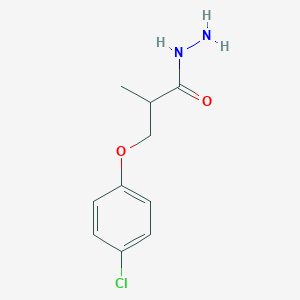

![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)

![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)

![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)